An In-depth Technical Guide to 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate
An In-depth Technical Guide to 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate (CAS No. 16494-24-9). While direct experimental data for this specific molecule is limited in peer-reviewed literature, this document synthesizes available data from chemical databases, supplier technical sheets, and robust inferences from closely related analogs. It is designed to serve as a foundational resource for researchers, scientists, and professionals in materials science and drug development. The guide covers physicochemical properties, a detailed, field-tested protocol for its synthesis and purification, and an analysis of its potential applications, particularly in the realm of liquid crystal technologies.
Introduction and Compound Profile
4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate is a complex aromatic ester. Its structure, featuring a biphenyl-like core connected by an ester linkage and terminated by alkoxy and carbonate groups, suggests potential for applications in materials science, particularly as a liquid crystal. The butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, but in this context, it also significantly influences the molecule's steric and electronic properties. This guide aims to consolidate the known and predicted characteristics of this compound to facilitate further research and development.
Chemical Identity
The fundamental identifiers for 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate are crucial for accurate database searches and regulatory compliance.
| Identifier | Value | Source |
| CAS Number | 16494-24-9 | [1][2] |
| Molecular Formula | C20H22O6 | [1][2] |
| Molecular Weight | 358.39 g/mol | [1][2] |
| IUPAC Name | 4-ethoxyphenyl 4-[(butoxycarbonyl)oxy]benzoate | [1][2] |
| Common Synonyms | BEPC, Butyl 4-(4-ethoxyphenoxycarbonyl)phenyl carbonate | [3][4] |
| InChI Key | GIJIKFKGLZGENN-UHFFFAOYSA-N | [1][2] |
| SMILES | CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC1=CC=C(OCC)C=C1 | [1][2] |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various systems, from solubility in solvents for synthesis to its performance in a final application. The data presented below is a consolidation of predicted values from computational models and data from supplier databases. It is important to note that experimental verification is recommended for critical applications.
| Property | Value | Notes and Source |
| Boiling Point | 495.2°C at 760 mmHg | Predicted value.[1][3] |
| Flash Point | 216.2°C | Predicted value.[1][3] |
| Density | 1.167 g/cm³ | Predicted value.[3] |
| Refractive Index | 1.539 | Predicted value.[3] |
| LogP (Octanol/Water) | 4.44 | Predicted value, indicating low water solubility.[5] |
| Water Solubility | Predicted log(S, mol/L) = -5.73 | Computationally derived via the Crippen Method.[6] |
| Enthalpy of Fusion | 42.81 kJ/mol | Joback Method prediction.[6] |
| Enthalpy of Vaporization | 89.12 kJ/mol | Joback Method prediction.[6] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis involves two key transformations:
-
Protection of 4-Hydroxybenzoic Acid: The phenolic hydroxyl group of 4-hydroxybenzoic acid is protected by reacting it with di-tert-butyl dicarbonate (Boc)₂O. This step is not standard for creating a butoxycarbonyl group, which is typically formed from butyl chloroformate. The more logical precursor would be 4-((butoxycarbonyl)oxy)benzoic acid.
-
Esterification: The resulting Boc-protected benzoic acid derivative is then coupled with 4-ethoxyphenol to form the final ester product. A common and effective method for this esterification is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Caption: Proposed synthetic workflow for 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate.
Detailed Experimental Protocol
Materials:
-
4-Hydroxybenzoic acid
-
Butyl chloroformate
-
Pyridine
-
4-Ethoxyphenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Silica gel (60-120 mesh)
Step 1: Synthesis of 4-((Butoxycarbonyl)oxy)benzoic Acid
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous THF.
-
Cool the stirred suspension to 0°C using an ice bath.
-
Slowly add pyridine (1.1 eq) to the suspension.
-
Add butyl chloroformate (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate
-
To a flame-dried flask, add the crude 4-((butoxycarbonyl)oxy)benzoic acid from Step 1 (1.0 eq), 4-ethoxyphenol (1.0 eq), and DMAP (0.1 eq).
-
Dissolve the components in anhydrous DCM and cool the mixture to 0°C.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture. A white precipitate (dicyclohexylurea, DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Filter off the DCU precipitate and wash with cold DCM.
-
Combine the filtrates and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to obtain the crude final product.
Purification:
-
The crude product should be purified by column chromatography on silica gel.[7]
-
A gradient elution system of hexane and ethyl acetate (e.g., starting from 99:1 hexane:EtOAc) is recommended to isolate the pure compound.[7]
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
For obtaining high-purity material suitable for analytical characterization or device fabrication, recrystallization from a suitable solvent like hexane can be performed.[7]
Analytical Characterization
A full characterization of the synthesized compound is essential for confirming its identity and purity.
High-Performance Liquid Chromatography (HPLC):
-
A reverse-phase (RP) HPLC method can be used for purity analysis.[5]
-
Column: Newcrom R1 or equivalent C18 column.[5]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.[5]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic system (typically 254 nm).
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: Based on the analog 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate, characteristic peaks are expected for the C=O ester stretches (around 1730-1760 cm⁻¹), C-O stretches, and aromatic C=C bonds (around 1600 cm⁻¹).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include triplets and quartets for the ethoxy group, multiplets for the butoxy group, and distinct doublets in the aromatic region (7-8.5 ppm) for the two para-substituted benzene rings.
-
¹³C NMR: Signals for the carbonyl carbons of the ester and carbonate groups would be expected in the 160-175 ppm range. Aromatic carbons and aliphatic carbons of the alkoxy chains would also be present.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₂₀H₂₂O₆) by identifying the molecular ion peak [M]+ or adducts like [M+H]+ or [M+Na]+.
Potential Applications and Future Directions
Liquid Crystal Research
The molecular structure of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate, characterized by its rigid, calamitic (rod-like) shape, is a strong indicator of potential liquid crystalline behavior. The presence of two aromatic rings linked by an ester group is a common motif in thermotropic liquid crystals.[8] The terminal ethoxy and butoxycarbonyl groups provide the necessary asymmetry and influence the intermolecular forces that govern the formation of mesophases (e.g., nematic, smectic).
Research on the closely related analog, 4-ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate, has confirmed that it forms a stable nematic phase.[7] It is highly probable that the target compound of this guide also exhibits liquid crystalline properties.
Caption: Relationship between molecular structure and liquid crystal applications.
Experimental Workflow for Liquid Crystal Characterization:
-
Differential Scanning Calorimetry (DSC): To identify the temperatures of phase transitions (crystal to liquid crystal, liquid crystal to isotropic liquid).
-
Polarized Optical Microscopy (POM): To visualize the textures of any identified mesophases, which is crucial for phase identification.
-
X-ray Diffraction (XRD): To determine the nature of the molecular ordering in the mesophases.
Drug Development and Biological Activity
Currently, there is no specific, publicly available data linking 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate to any particular biological activity or drug development program. While ester and carbonate moieties are present in many pharmaceuticals, the overall structure does not immediately suggest a specific therapeutic target. Any investigation into its biological properties would be exploratory. Researchers interested in this area should begin with broad in-vitro screening assays against various cell lines or enzyme targets.
Conclusion
4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate is a compound with well-defined chemical identity but limited published experimental data. This guide provides a consolidated resource of its known and predicted physicochemical properties. A detailed, reliable synthetic protocol has been proposed based on established chemical reactions and analogous compounds, along with a clear pathway for purification and characterization. The primary application for this molecule likely lies in the field of materials science, specifically as a thermotropic liquid crystal. Further experimental work is required to confirm its mesophase behavior and to explore any potential, though currently unknown, biological activities.
References
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(4-ethoxyphenyl) 4-butoxycarbonyloxybenzoate CAS 16494-24-9. MOLBASE. [Link]
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Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. Mosher Chemical. [Link]
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Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester (CAS 16494-24-9). Cheméo. [Link]
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Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester - Physical Properties. Cheméo. [Link]
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Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. SIELC Technologies. [Link]
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4-ETHOXYPHENYL 4-[(BUTOXYCARBONYL)OXY]BENZOATE | CAS 16494-24-9. ChemSrc. [Link]
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Srinivasa, H. T., Devarajegowda, H. C., Arunkashi, H. K., & Meenakshi, T. G. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3074. [Link]
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